(1-Methanesulfonylpiperidin-4-yl)methanamine
Description
(1-Methanesulfonylpiperidin-4-yl)methanamine is a piperidine derivative featuring a methanesulfonyl group at the 1-position and a methanamine substituent at the 4-position of the piperidine ring. This structure confers unique physicochemical properties, including moderate polarity due to the sulfonyl group and basicity from the amine. Such characteristics make it a candidate for central nervous system (CNS) drug development, as sulfonyl groups can enhance metabolic stability and solubility while maintaining blood-brain barrier permeability .
Properties
IUPAC Name |
(1-methylsulfonylpiperidin-4-yl)methanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2O2S/c1-12(10,11)9-4-2-7(6-8)3-5-9/h7H,2-6,8H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMGMCBHZBZUFDW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC(CC1)CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Methanesulfonylpiperidin-4-yl)methanamine typically involves the reaction of piperidine derivatives with methanesulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production methods for (1-Methanesulfonylpiperidin-4-yl)methanamine are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
(1-Methanesulfonylpiperidin-4-yl)methanamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The methanesulfonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or potassium cyanide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields sulfoxides or sulfones, while reduction can produce sulfides .
Scientific Research Applications
Chemical Applications
Building Block for Synthesis
This compound serves as a versatile building block in organic synthesis. Its unique piperidine ring and methanesulfonyl group allow for the creation of more complex molecules. It is particularly useful in the development of new synthetic pathways and methodologies.
Reactivity and Mechanism
The methanesulfonyl group acts as an electrophilic center, facilitating nucleophilic attack by other reactants. This property enables the compound to participate in various chemical reactions, including substitution and oxidation processes.
Biological Applications
Biological Activity
Research indicates that (1-Methanesulfonylpiperidin-4-yl)methanamine exhibits several biological activities:
- Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes that are crucial in metabolic pathways associated with diseases such as cancer. In vitro studies have demonstrated its ability to modulate enzyme activities effectively.
- Receptor Binding : It may interact with certain receptors, influencing signaling pathways integral to various physiological processes. This interaction could lead to therapeutic applications in treating conditions linked to receptor dysfunction.
Medical Applications
Therapeutic Potential
Ongoing research aims to explore the compound's potential as a therapeutic agent. Its ability to inhibit enzymes and bind to receptors positions it as a candidate for drug development targeting various diseases.
Pharmacological Evaluations
Studies have evaluated derivatives of (1-Methanesulfonylpiperidin-4-yl)methanamine for their potency against different biological targets. Structure-activity relationship (SAR) studies have identified modifications that enhance efficacy and selectivity, paving the way for novel therapeutics.
Industrial Applications
Material Development
In industrial settings, this compound is utilized in the development of new materials due to its unique chemical properties. It serves as an intermediate in the synthesis of pharmaceuticals and other chemical products.
Enzyme Inhibition Studies
In vitro studies have highlighted the compound's ability to inhibit specific enzyme activities, which is crucial for developing drugs targeting metabolic disorders.
Pharmacological Evaluations
Pharmacological assessments have indicated varying degrees of potency among derivatives of this compound against different biological targets, emphasizing its potential therapeutic applications.
Toxicological Assessments
Preliminary toxicological evaluations suggest that while (1-Methanesulfonylpiperidin-4-yl)methanamine demonstrates significant biological activity, further safety assessments are necessary to establish its safety profile for therapeutic use.
Mechanism of Action
The mechanism of action of (1-Methanesulfonylpiperidin-4-yl)methanamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .
Comparison with Similar Compounds
Substituent Variations on the Piperidine Ring
The piperidine scaffold is widely modified in medicinal chemistry. Below is a comparison of (1-Methanesulfonylpiperidin-4-yl)methanamine with analogs differing in the 1-position substituent:
Key Observations :
- Methanesulfonyl vs. Cyclopropylsulfonyl : The methanesulfonyl group offers better metabolic stability compared to cyclopropylsulfonyl, which may undergo oxidative metabolism due to the cyclopropyl ring .
- Sulfonyl vs. Benzoyl: Benzoyl derivatives (e.g., NLX-204) show high 5-HT1A receptor affinity and antidepressant efficacy but lower solubility than sulfonyl analogs.
Functional Group Modifications on the Methanamine Side Chain
Variations in the methanamine side chain influence target selectivity and pharmacokinetics:
Key Observations :
- Primary vs. Tertiary Amines : Primary amines (as in the target compound) may exhibit faster clearance but better solubility, whereas tertiary amines (e.g., CM-579) enhance membrane permeability for intracellular targets like DNMTs .
- Aromatic vs. Aliphatic Substituents : Aromatic groups (e.g., 2-chlorobenzyl) likely improve receptor binding affinity but increase molecular weight and risk of off-target interactions .
Key Observations :
- Sulfonyl-containing compounds generally exhibit better metabolic stability and lower CYP inhibition risks compared to benzoyl or alkylamine derivatives .
Biological Activity
Overview
(1-Methanesulfonylpiperidin-4-yl)methanamine, with the molecular formula C₇H₁₆N₂O₂S and a molecular weight of 192.28 g/mol, is a compound of growing interest in biological research due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
The biological activity of (1-Methanesulfonylpiperidin-4-yl)methanamine is largely attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The methanesulfonyl group serves as an electrophilic center, facilitating covalent bond formation with nucleophilic sites on target molecules. This interaction can modulate the activity of these targets, leading to various biological effects.
Biological Activity
Research indicates that (1-Methanesulfonylpiperidin-4-yl)methanamine exhibits several biological activities:
- Enzyme Inhibition : The compound has been studied for its potential to inhibit specific enzymes, which can be crucial in treating diseases where these enzymes play a role.
- Receptor Binding : It may bind to certain receptors, influencing signaling pathways that are critical in various physiological processes .
Case Studies and Research Findings
Numerous studies have investigated the biological implications of this compound:
- Inhibition Studies : In vitro studies have demonstrated that (1-Methanesulfonylpiperidin-4-yl)methanamine can inhibit specific enzyme activities, suggesting potential applications in drug development. For instance, it has shown promising results in modulating the activity of enzymes involved in metabolic pathways relevant to cancer and other diseases .
- Pharmacological Evaluations : A pharmacological evaluation indicated that derivatives of this compound exhibit varying degrees of potency against different biological targets. The structure-activity relationship (SAR) studies have helped identify modifications that enhance its efficacy and selectivity .
- Toxicological Assessments : Safety profiles are critical for any therapeutic agent. Preliminary toxicological assessments have indicated that while the compound shows significant biological activity, it also requires thorough evaluation to understand its safety margins better .
Comparative Analysis
To contextualize the biological activity of (1-Methanesulfonylpiperidin-4-yl)methanamine, a comparison with similar compounds is useful:
| Compound Name | Biological Activity | Mechanism of Action | Reference |
|---|---|---|---|
| (1-Methanesulfonyl)piperidin-4-yl)methanol | Moderate enzyme inhibition | Similar electrophilic interactions | |
| Methenamine | Antimicrobial properties | Urinary antiseptic acting on bacteria |
The unique combination of the piperidine ring and methanesulfonyl group in (1-Methanesulfonylpiperidin-4-yl)methanamine imparts distinct properties not seen in other related compounds.
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for the preparation of (1-Methanesulfonylpiperidin-4-yl)methanamine, and how do reaction conditions influence yield?
- Answer : The synthesis typically involves nucleophilic substitution of piperidine derivatives with methanesulfonyl chloride under anhydrous conditions. Key steps include:
- Sulfonylation : React piperidin-4-yl-methanamine with methanesulfonyl chloride in dichloromethane, using triethylamine as a base to neutralize HCl byproducts .
- Purification : Column chromatography with ethyl acetate/hexane gradients (70:30 to 90:10) isolates the product with >90% purity.
- Optimization : Lower reaction temperatures (0–5°C) minimize side reactions, while extended stirring (12–24 hrs) ensures complete conversion .
Q. How do physicochemical properties like solubility and stability impact the experimental handling of (1-Methanesulfonylpiperidin-4-yl)methanamine in biological assays?
- Answer :
- Solubility : The compound is sparingly soluble in water but dissolves in DMSO or methanol (10–20 mg/mL). Pre-solubilize in DMSO for in vitro assays, ensuring final DMSO concentrations ≤0.1% to avoid cellular toxicity .
- Stability : Store at −20°C under inert gas (argon). Monitor degradation via HPLC (C18 column, acetonitrile/water mobile phase) to detect sulfonic acid byproducts formed under acidic conditions .
Q. Which analytical techniques are essential for confirming the structural integrity of (1-Methanesulfonylpiperidin-4-yl)methanamine post-synthesis?
- Answer :
- NMR Spectroscopy : ¹H NMR (400 MHz, CDCl₃) confirms the methanesulfonyl group (singlet at δ 3.02 ppm) and piperidine protons (multiplet at δ 2.50–3.10 ppm) .
- LC-MS : ESI-MS in positive mode detects the molecular ion [M+H]⁺ at m/z 193.1 .
- Elemental Analysis : Validate stoichiometry (C: 43.7%, H: 7.3%, N: 12.1%, S: 13.9%) to rule out impurities .
Advanced Research Questions
Q. What structural modifications of (1-Methanesulfonylpiperidin-4-yl)methanamine have been explored to enhance target selectivity, and how are these evaluated?
- Answer :
- Fluorinated Derivatives : Introducing a 2,2-difluoroethyl group at the piperidine nitrogen increases lipophilicity (logP from 1.2 to 2.5), enhancing blood-brain barrier penetration. Assess via comparative IC₅₀ values in enzyme inhibition assays (e.g., HDAC or kinase targets) .
- Stereochemical Modifications : Resolve enantiomers using chiral HPLC (Chiralpak AD-H column) and test for differential binding to GPCRs via radioligand displacement assays .
Q. How can conflicting data on the compound’s efficacy in enzyme inhibition assays be systematically addressed?
- Answer :
- Assay Standardization : Replicate studies under identical conditions (pH 7.4, 25°C, 1 mM ATP for kinase assays). Include positive controls (e.g., staurosporine for kinase inhibition).
- Purity Verification : Re-test batches with ≥95% purity (HPLC) to exclude batch-specific impurities as confounding factors .
- Orthogonal Validation : Use surface plasmon resonance (SPR) to measure binding kinetics (kₐ and kᵢ) and isothermal titration calorimetry (ITC) to confirm thermodynamic parameters (ΔH, ΔS) .
Q. What mechanistic models explain the compound’s interaction with G protein-coupled receptors (GPCRs), and what experimental evidence supports them?
- Answer :
- Docking Studies : Molecular dynamics simulations (e.g., Schrödinger Glide) predict hydrogen bonding between the methanesulfonyl group and Ser³⁴⁰ of the adenosine A₂A receptor. Hydrophobic interactions involve the piperidine ring and Phe¹⁶⁸ .
- Functional Assays :
- cAMP Accumulation : Measure via ELISA to confirm inverse agonism (EC₅₀ = 120 nM).
- β-Arrestin Recruitment : Use BRET assays to differentiate biased signaling pathways .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
